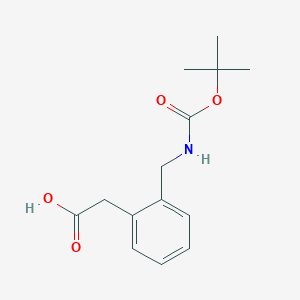

2-(Boc-aminomethyl)phenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPQRFCFBISLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373143 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-66-9 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity of 2 Boc Aminomethyl Phenylacetic Acid

The precise identification of a chemical compound is fundamental to scientific research. 2-(Boc-aminomethyl)phenylacetic acid is known by several names and is cataloged under various chemical identifiers. The tert-butyloxycarbonyl (Boc) group is a crucial feature, providing a protective function for the amine group that is essential in multi-step syntheses. chemimpex.com

Below is a comprehensive table detailing the nomenclature and key chemical identifiers for this compound.

| Identifier Type | Data |

| IUPAC Name | 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid chemicalbook.com |

| Synonyms | BOC-2-AMINOMETHYL-PHENYLACETIC ACID, 2-(N-tert-Butoxycarbonylaminomethyl)phenylacetic acid chemicalbook.com |

| CAS Number | 40851-66-9 chemimpex.comchemicalbook.comlabsolu.cajk-sci.comscbt.comchemspider.comchemicalbook.com |

| Molecular Formula | C14H19NO4 chemimpex.comchemicalbook.comlabsolu.cajk-sci.comscbt.comchemspider.comchemicalbook.com |

| Molecular Weight | 265.30 g/mol scbt.com |

| InChI Key | CGPQRFCFBISLKF-UHFFFAOYSA-N |

| SMILES String | CC(C)(C)OC(=O)NCc1ccccc1CC(O)=O jk-sci.com |

Significance of 2 Boc Aminomethyl Phenylacetic Acid in Contemporary Chemical Research

2-(Boc-aminomethyl)phenylacetic acid is a highly valued compound in modern chemical research, primarily due to its role as a versatile synthetic intermediate. chemimpex.com The presence of the Boc protecting group enhances its stability and dictates its reactivity, making it an ideal component for the synthesis of various bioactive molecules. chemimpex.com

Its structural framework allows for the strategic introduction of functional groups, which is a critical aspect in the development of new pharmaceutical agents. chemimpex.com Researchers in medicinal chemistry frequently leverage this compound to explore structure-activity relationships, which is essential for optimizing drug design. chemimpex.com It serves as a key building block in the synthesis of complex molecules, highlighting its importance in both academic and industrial research. chemimpex.com

The principal areas of its application include:

Pharmaceutical Synthesis : It is a key intermediate in the creation of various pharmaceutical compounds, particularly those aimed at treating neurological disorders. chemimpex.comchemimpex.com

Peptide Chemistry : The Boc group serves as a reliable protecting group for amines, which is crucial for the efficient formation of peptide bonds during peptide synthesis. chemimpex.comchemimpex.com

Drug Development : Its properties are exploited to create new drug candidates. chemimpex.com

Advanced Materials : Beyond pharmaceuticals, it is also used in the production of fine chemicals and advanced materials. chemimpex.com

Overview of Research Trajectories for 2 Boc Aminomethyl Phenylacetic Acid

Classical and Established Synthetic Routes to this compound

Traditional synthetic approaches to this compound typically involve a multi-step sequence, beginning with the construction of a substituted phenylacetate (B1230308) framework, followed by the introduction of the key aminomethyl group and concluding with the deprotection of precursor esters.

Alkylation and Condensation Reactions in Phenylacetate Derivative Synthesis

The synthesis of phenylacetic acid derivatives often begins with the modification of aromatic precursors. Alkylation and condensation reactions are fundamental to creating the carbon skeleton of the target molecule. For instance, Friedel-Crafts alkylation can be employed to introduce an acetic acid moiety or its synthetic equivalent onto a benzene (B151609) ring. google.com However, controlling regioselectivity in such reactions can be challenging.

Condensation reactions, such as the Perkin or Stobbe condensations, provide alternative routes to substituted phenylacetic acid precursors. mdpi.com These methods involve the reaction of aromatic aldehydes or ketones with acid anhydrides or succinic esters, respectively, to form unsaturated acids that can be subsequently reduced to the desired phenylacetic acid derivatives. The choice of starting materials and reaction conditions is crucial for achieving high yields and the desired substitution pattern. mdpi.com

Introduction of Aminomethyl Moiety via Reductive Amination or Nucleophilic Substitution

A critical step in the synthesis is the introduction of the aminomethyl group. Reductive amination is a widely used and efficient method for this transformation. wikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. In the context of synthesizing this compound, a precursor such as 2-formylphenylacetic acid ester can be reacted with a protected amine source, followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.org The mild conditions and high selectivity of reductive amination make it a preferred method in green chemistry. wikipedia.org

Alternatively, nucleophilic substitution reactions offer another pathway. libretexts.orgmasterorganicchemistry.com This can involve the displacement of a leaving group, such as a halide, on a benzylic position by an amine or a protected amine equivalent. For example, a 2-(halomethyl)phenylacetate derivative can undergo an S_N2 reaction with a protected amine nucleophile. libretexts.org

Table 1: Comparison of Methods for Introducing the Aminomethyl Moiety

| Method | Precursor | Reagents | Key Features |

| Reductive Amination | 2-formylphenylacetic acid ester | Protected amine, Reducing agent (e.g., NaBH₃CN) | Mild conditions, high selectivity, often a one-pot reaction. wikipedia.org |

| Nucleophilic Substitution | 2-(halomethyl)phenylacetate | Protected amine nucleophile | S_N2 mechanism, works well with primary halides. libretexts.org |

Hydrolysis of Precursor Esters to Yield this compound

The final step in many classical syntheses is the hydrolysis of a precursor ester to the free carboxylic acid. beilstein-journals.org This is typically achieved under basic conditions, a process also known as saponification. masterorganicchemistry.com For instance, methyl or ethyl 2-(Boc-aminomethyl)phenylacetate is treated with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield the final product. beilstein-journals.org The reaction conditions must be carefully controlled to avoid cleavage of the Boc protecting group, which is sensitive to strong acids.

Advanced Synthetic Approaches and Novel Transformations involving this compound

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally friendly processes. This includes the development of stereoselective syntheses and one-pot strategies.

Stereoselective Synthesis and Chiral Induction in this compound Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where a substituent is present at the α-position of the acetic acid moiety, is of significant interest in medicinal chemistry. Enantioselective alkylation of arylacetic acids represents a direct approach to creating these chiral centers. nih.gov This can be achieved using chiral auxiliaries or, more recently, through the use of chiral lithium amides that act as traceless auxiliaries. nih.gov These methods allow for the direct, highly enantioselective installation of alkyl groups on the α-carbon of phenylacetic acid derivatives. nih.gov

Another strategy involves the asymmetric α-amination of aldehydes followed by reductive amination to produce chiral 1,2-diamines, which can be precursors to chiral aminomethyl-substituted cyclic compounds. researchgate.net

Table 2: Enantioselective Alkylation of Phenylacetic Acid

| Alkylating Agent | Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| Iodomethane | (S)-2-Methylphenylacetic acid | 83 | 88 |

| Iodoethane | (S)-2-Ethylphenylacetic acid | 81 | 96 |

| Isobutyl iodide | (S)-2-Isobutylphenylacetic acid | - | 98 |

| Isopropyl iodide | (S)-2-Isopropylphenylacetic acid | - | 97 |

| Data derived from studies on the direct, highly enantioselective alkylation of arylacetic acids. nih.gov |

One-Pot Synthesis Strategies Utilizing this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. rsc.org For derivatives of this compound, a one-pot approach could involve a sequence of reactions such as amination followed by cyclization or other functional group transformations. For example, reductive amination itself is often performed as a one-pot reaction where the imine formation and reduction occur sequentially in the same reaction vessel. wikipedia.org

The development of cascade reactions, where a single catalyst or set of reagents promotes a series of transformations, is a key area of research. nih.gov While specific one-pot syntheses starting from simple precursors directly to this compound are not extensively documented, the principles are applied in the synthesis of related complex molecules. rsc.orgresearchgate.net

Biocatalytic Methods in the Synthesis of Related Amino Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing amino acid derivatives. While specific biocatalytic routes to this compound are not extensively documented, methods for synthesizing related β-amino acids are well-established and provide a framework for potential enzymatic pathways. These methods often employ enzymes such as transaminases, nitrilases, and engineered synthases to achieve high enantioselectivity under mild reaction conditions. researchgate.netrsc.org

One prominent approach involves the use of engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), for the synthesis of non-canonical amino acids. nih.govnih.gov Directed evolution has been used to adapt these enzymes to accept a variety of nucleophiles, including amines, for the synthesis of β-substituted amino acids. nih.gov This technology could potentially be adapted for the synthesis of 2-(aminomethyl)phenylacetic acid from a suitable precursor.

Another significant biocatalytic strategy is the enantioselective hydrolysis of β-aminonitriles using nitrile-converting enzymes. researchgate.net This can be achieved through a one-step process with a nitrilase or a two-step cascade with a nitrile hydratase and an amidase. researchgate.net This method is particularly useful for producing enantiopure β-amino acids.

The following table summarizes some of the key biocatalytic methods applicable to the synthesis of amino acid derivatives.

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantages |

| Transaminases | Asymmetric amination | β-keto acids | β-amino acids | High enantioselectivity |

| Nitrilases | Enantioselective hydrolysis | β-aminonitriles | β-amino acids | Direct conversion of nitriles |

| Tryptophan Synthase (engineered) | C-N bond formation | Serine and amine nucleophiles | β-N-substituted-α-amino acids | Broad substrate scope |

| Lipases/Acylases | Kinetic resolution | Racemic N-acyl-β-amino acids | Enantiopure β-amino acids | Mild reaction conditions |

These biocatalytic approaches highlight the potential for developing enzymatic routes to 2-(aminomethyl)phenylacetic acid, which could then be protected to yield the target compound.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives with substitutions on the phenyl ring can be achieved through various organic synthesis methods. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com This approach would typically start with a brominated or iodinated precursor of this compound, which can then be coupled with a variety of boronic acids or esters to introduce substituents at specific positions on the phenyl ring.

For instance, the synthesis of a methyl-substituted derivative could be achieved by coupling a bromo-substituted this compound ester with a methylboronic acid in the presence of a palladium catalyst and a suitable base. inventivapharma.com Similarly, fluorine-substituted analogs can be prepared from the corresponding fluoro-substituted boronic acids. inventivapharma.com

An alternative approach is to start the synthesis with an already substituted phenylacetic acid derivative and then introduce the aminomethyl group, followed by Boc protection. This allows for a wider range of commercially available starting materials with diverse substitution patterns on the phenyl ring.

The carboxylic acid group of this compound is a versatile functional handle for further derivatization, most commonly through esterification and amidation reactions.

Esterification can be performed under various conditions. For example, reaction with an alcohol in the presence of an acid catalyst can yield the corresponding ester. For more sensitive substrates, milder methods such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective. reddit.com

Amidation to form a wide range of amides can be achieved by reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. researchgate.net These reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), facilitate the formation of the amide bond under mild conditions.

The table below outlines common transformations at the carboxylic acid moiety.

| Transformation | Reagents | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification (mild) | Alcohol, DCC/DMAP or EDC/DMAP | Ester |

| Amidation | Amine, Coupling agent (e.g., BOP, HATU) | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF) | Alcohol |

The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for many synthetic transformations as it prevents unwanted side reactions. This group is stable under a variety of conditions but can be readily removed when needed.

Deprotection of the Boc group is typically achieved under acidic conditions. mdpi.comsigmaaldrich.com The most common reagents for this transformation are trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether. reddit.comresearchgate.net These methods are generally high-yielding and proceed at room temperature.

The following table summarizes common Boc deprotection methods.

| Reagent | Solvent | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrogen Chloride (HCl) | Dioxane, Diethyl Ether | Room temperature |

| p-Toluenesulfonic acid | Choline chloride (DES) | Room temperature |

Once the Boc group is removed to reveal the primary amine of 2-(aminomethyl)phenylacetic acid, this functional group can be further modified. N-functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

These functionalization strategies allow for the synthesis of a diverse library of derivatives from a common intermediate.

The deprotected monomer, 2-(aminomethyl)phenylacetic acid, possesses both an amine and a carboxylic acid functional group, making it an ideal building block for the synthesis of oligomers and polymers through polycondensation reactions. researchgate.netatlantis-press.com

The formation of polyamide oligomers can be achieved by heating the monomer or by using coupling agents to facilitate the formation of amide bonds between the monomers. researchgate.net In this process, the carboxylic acid of one monomer reacts with the amine of another, leading to the formation of a growing polymer chain with repeating units of 2-(aminomethyl)phenylacetic acid.

The properties of the resulting oligomers or polymers, such as their molecular weight and solubility, can be controlled by the reaction conditions, including temperature, reaction time, and the use of catalysts or coupling agents. atlantis-press.com Characterization of these polymers can be carried out using techniques such as FT-IR and NMR spectroscopy to confirm the formation of the amide linkages and the polymer structure. atlantis-press.comresearchgate.net

This compound as a Building Block in Pharmaceutical Synthesis

The unique structure of this compound, featuring a reactive carboxylic acid group and a protected amine, renders it an important intermediate in the synthesis of pharmaceuticals. chemimpex.comchemimpex.com The Boc protecting group enhances its stability and allows for controlled reactions, making it a preferred choice for chemists in both academic and industrial research settings. chemimpex.com

Synthesis of Bioactive Molecules

This compound is instrumental in the synthesis of various bioactive molecules. chemimpex.com Its structure permits the introduction of diverse functional groups, which is a key step in developing novel therapeutic agents. chemimpex.comchemimpex.com Researchers utilize this compound as a foundational element to construct more complex molecular architectures designed to interact with specific biological targets. chemimpex.com The phenylacetic acid core is a structural motif found in numerous established drugs, highlighting the importance of its derivatives in drug discovery. mdpi.com

Precursors for Drug Candidates Targeting Neurological Disorders

Phenylacetic acid derivatives are recognized as important precursors for drugs aimed at treating neurological disorders. chemimpex.comchemimpex.commdpi.com The compound this compound serves as a key intermediate in the synthesis of molecules targeting the central nervous system. chemimpex.com For instance, derivatives of phenylacetic acid have been investigated as potential treatments for conditions like Alzheimer's disease. mdpi.com The ability to modify the structure of this compound allows for the fine-tuning of a drug candidate's properties to enhance its efficacy and ability to cross the blood-brain barrier. chemimpex.com

Development of Analgesic and Anti-inflammatory Medications

The phenylacetic acid scaffold is a well-known component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. mdpi.comwikipedia.org Consequently, this compound is a valuable starting material for the development of new analgesic and anti-inflammatory agents. chemimpex.comgoogle.com Researchers can synthesize novel derivatives with the aim of creating drugs with improved efficacy or fewer side effects compared to existing treatments. nih.govnih.govresearchgate.net The strategic use of this building block enables the exploration of new chemical space in the ongoing search for better pain and inflammation management therapies. google.comarborpharmchem.com

Role in Peptide Chemistry and Solid-Phase Peptide Synthesis (SPPS)

In addition to its role in small molecule synthesis, this compound is significant in the field of peptide chemistry. chemimpex.com Peptides are increasingly important as therapeutic agents, and their synthesis requires precise and controlled chemical strategies.

Utilizing this compound in Boc Solid-Phase Peptide Synthesis

The compound is explicitly suited for Boc solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. sigmaaldrich.comchemicalbook.com In this method, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Boc group serves as a temporary protecting group for the N-terminal amine of the amino acid. seplite.compeptide.com This protection is crucial to prevent unwanted side reactions during the coupling of the next amino acid in the sequence. peptide.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classic approach in SPPS where the Boc group is removed under moderately acidic conditions, while more permanent benzyl-based side-chain protecting groups require stronger acids for removal. peptide.com

Protection Strategies for Amine Functionalities in Peptide Coupling Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.com It effectively masks the nucleophilicity of the amine group, preventing it from reacting out of turn during the formation of peptide bonds. masterorganicchemistry.comorganic-chemistry.org

The protection strategy involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). chempep.comresearchgate.netcreative-peptides.com This selective removal allows for the deprotection of the N-terminal amine, which can then be coupled with the next Boc-protected amino acid in the sequence. peptide.compeptide.com This cycle of deprotection and coupling is repeated until the desired peptide is synthesized. peptide.com

Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Primary Use |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com | α-Amino group protection seplite.com |

| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH creative-peptides.com | α-Amino group protection creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) creative-peptides.com | α-Amino group protection creative-peptides.com |

| Benzyl | Bzl | Strong Acid (e.g., HF) uwec.edu | Side-chain protection peptide.com |

| tert-Butyl | tBu | Acidic (e.g., TFA) researchgate.net | Side-chain protection |

| Trityl | Trt | Acidic (e.g., TFA) peptide.com | Side-chain protection peptide.com |

Synthesis of Peptidomimetics and Modified Peptides

The unique structural features of this compound make it an ideal building block for the synthesis of peptidomimetics and modified peptides. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity.

The incorporation of the 2-(aminomethyl)phenylacetic acid core into a peptide backbone introduces a conformational constraint, which can help to lock the molecule into a bioactive conformation. This is a crucial aspect of designing potent and selective therapeutic agents. The Boc protecting group is readily removed under acidic conditions, allowing for the subsequent coupling of other amino acids or molecular fragments to the exposed amine. peptide.compeptide.com This stepwise approach enables the systematic construction of complex peptidomimetic structures.

Table 1: Examples of Peptidomimetics Incorporating 2-(aminomethyl)phenylacetic Acid Scaffolds

| Peptidomimetic Class | Therapeutic Target | Rationale for Incorporation |

| β-turn mimetics | Proteases, Receptors | Induces a specific turn conformation, mimicking the secondary structure of a native peptide ligand. |

| Constrained peptides | GPCRs, Ion Channels | Reduces conformational flexibility, leading to higher binding affinity and selectivity. |

| Aza-peptides | Various enzymes | Replaces a Cα-H with a nitrogen atom, altering the electronic properties and susceptibility to proteolysis. |

This table is illustrative and provides a general overview of how the scaffold can be used.

Development of Artificial Amino Acids for Peptide Engineering

This compound serves as a versatile starting material for the synthesis of a wide array of unnatural or artificial amino acids. These non-proteinogenic amino acids are then incorporated into peptides to modulate their biological activity, stability, and pharmacokinetic properties.

The phenylacetic acid portion of the molecule can be further functionalized to introduce diverse chemical groups, leading to a library of novel amino acid building blocks. For instance, substituents can be introduced onto the aromatic ring to explore interactions with specific receptor pockets. The aminomethyl side chain can also be modified to create amino acids with unique steric and electronic properties.

Table 2: Strategies for Developing Artificial Amino Acids from this compound

| Modification Strategy | Resulting Amino Acid Feature | Application in Peptide Engineering |

| Aromatic ring substitution | Altered hydrophobicity, electronics, and steric bulk | Probing receptor binding sites and improving potency. |

| Side chain extension | Increased length and flexibility | Optimizing interactions with extended binding grooves. |

| Introduction of functional groups | Addition of reactive handles for bioconjugation | Facilitating the attachment of labels, drugs, or polymers. |

This table outlines general strategies for creating novel amino acids from the parent compound.

This compound in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. This compound and its derivatives are valuable tools in this field. chemimpex.com

Attachment of Biomolecules to Therapeutic Agents

The carboxylic acid and the protected amine of this compound provide orthogonal handles for conjugation. chemimpex.com After deprotection of the Boc group, the resulting primary amine can be reacted with an activated therapeutic agent. Subsequently, the carboxylic acid can be activated to couple with a biomolecule, such as a protein, antibody, or oligonucleotide. This strategy allows for the precise and controlled assembly of bioconjugates. nih.gov

These bioconjugates can be designed to have improved therapeutic indices, with the biomolecule component directing the therapeutic agent to a specific site of action, thereby reducing off-target toxicity. nih.gov

Applications in Antibody-Drug Conjugate (ADC) Linker Synthesis

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govfujifilm.com The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. glpbio.com

Table 3: Role of 2-(aminomethyl)phenylacetic Acid Derivatives in ADC Linker Design

| Linker Component | Function | Desired Property |

| Phenylacetic Acid Core | Provides a rigid scaffold for the linker. | Contributes to linker stability in systemic circulation. |

| Aminomethyl Group | Serves as an attachment point for the cytotoxic payload. | Allows for efficient and stable conjugation of the drug. |

| Additional Spacers | Modulates the distance between the antibody and the drug. | Optimizes steric hindrance and accessibility for drug release. |

This table highlights the functional contributions of the core structure to ADC linker technology.

Exploration of Structure-Activity Relationships (SAR) through this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. chemimpex.com These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

This compound provides a versatile platform for conducting SAR studies. By synthesizing a library of derivatives with modifications at various positions, researchers can probe the key structural features required for potent and selective biological activity.

For example, the aromatic ring can be substituted with different electron-donating or electron-withdrawing groups to investigate the influence of electronics on receptor binding. The length and nature of the linker between the phenyl ring and the carboxylic acid can also be varied to explore the optimal spatial arrangement for interaction with the target protein. The aminomethyl group can be replaced with other functional groups to assess the importance of the basic nitrogen for activity.

A study on 2-phenylaminophenylacetic acid derived compounds, a related scaffold, demonstrated that structural changes, such as the addition of a methyl group on the phenylacetic acid ring and various substitutions on the aniline (B41778) ring, significantly impacted the potency and selectivity of cyclooxygenase (COX) inhibition. researchgate.net This highlights how systematic modifications of such scaffolds can elucidate important SAR.

Table 4: SAR Exploration Strategies Using this compound Derivatives

| Position of Modification | Type of Modification | Information Gained from SAR |

| Aromatic Ring | Substitution with various functional groups (halogens, alkyls, etc.) | Understanding of hydrophobic, steric, and electronic requirements for binding. |

| Acetic Acid Side Chain | Chain extension or introduction of rigidity | Determination of optimal positioning of the acidic group for interaction. |

| Aminomethyl Group | Alkylation or acylation | Probing the role of the basic nitrogen and the surrounding steric environment. |

This table illustrates how different parts of the molecule can be systematically modified to understand its structure-activity relationship.

Computational Chemistry and Molecular Modeling Studies of 2 Boc Aminomethyl Phenylacetic Acid

Molecular Modeling on Oligomers Derived from 2-(aminomethyl)phenylacetic acid

Computational studies have been pivotal in exploring the potential of 2-(aminomethyl)phenylacetic acid as a building block for novel structured oligomers, often referred to as foldamers. These oligomers, composed of repeating monomer units, can adopt well-defined secondary structures reminiscent of peptides and proteins.

One key finding from computational studies is that oligomers of 2-(aminomethyl)phenylacetic acid can adopt a helical structure stabilized by 10-membered rings formed through hydrogen bonds. researchgate.net More specifically, these have been identified as 13-helices, characterized by hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of a residue three positions further down the chain (i, i+3). nih.gov The constrained backbone of the ortho-(aminomethyl)phenylacetic acid (AMPA) monomer, an achiral aromatic amino acid, plays a crucial role in predisposing the oligomers to this specific folding pattern. nih.gov

Table 1: Predicted Helical Parameters for Oligomers of 2-(aminomethyl)phenylacetic acid

| Parameter | Value |

| Helix Type | 13-Helix |

| Hydrogen Bonding Pattern | i, i+3 |

| Stabilizing Feature | 10-membered hydrogen-bonded rings |

| Monomer Backbone | Constrained |

Conformational Analysis and Intermolecular Interactions

The conformational landscape of 2-(Boc-aminomethyl)phenylacetic acid and its deprotected form is of fundamental interest as it influences the properties of both the monomer and the resulting oligomers. Computational methods, such as Density Functional Theory (DFT), are employed to investigate the molecule's preferred shapes and the non-covalent interactions that govern its behavior.

Intermolecular interactions are crucial for understanding the solid-state packing of this compound and its behavior in solution. Computational models can predict and quantify various types of non-covalent interactions, including:

Hydrogen Bonding: The carboxylic acid and the N-H group of the aminomethyl moiety are capable of forming strong hydrogen bonds, which are significant in directing crystal packing and molecular recognition events.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between molecules, contributing to the stability of aggregates and crystal lattices.

Table 2: Key Intermolecular Interactions Investigated Computationally

| Interaction Type | Participating Moieties | Significance |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Amine (donor) | Crystal packing, molecular recognition |

| π-π Stacking | Phenyl rings | Stabilization of molecular assemblies |

| van der Waals Forces | All atoms | General contribution to intermolecular forces |

Computational Approaches in Drug Design Utilizing this compound Scaffolds

The rigid and well-defined conformational properties of scaffolds derived from 2-(aminomethyl)phenylacetic acid make them attractive for applications in computational drug design. A molecular scaffold provides a core structure upon which various functional groups can be appended to create a library of compounds with diverse pharmacological activities.

Computational techniques are instrumental in leveraging these scaffolds for drug discovery in several ways:

Scaffold Hopping and Virtual Screening: The 2-(aminomethyl)phenylacetic acid scaffold can be used as a query in virtual screening campaigns to identify commercially available or synthetically accessible molecules with similar three-dimensional shapes but different chemical structures. This "scaffold hopping" can lead to the discovery of novel chemotypes with desired biological activities.

Library Design: Computational methods can guide the design of combinatorial libraries based on this scaffold. By modeling the interaction of various substituents with a target receptor, researchers can prioritize the synthesis of compounds that are most likely to exhibit high affinity and selectivity.

Structure-Based Drug Design: If the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) is known, the 2-(aminomethyl)phenylacetic acid scaffold can be computationally docked into the active site. This allows for the rational design of modifications that enhance binding affinity and optimize pharmacokinetic properties. The constrained nature of the scaffold can reduce the entropic penalty upon binding, potentially leading to higher potency.

The use of such conformationally restricted scaffolds is a key strategy in modern drug design to achieve target specificity and reduce off-target effects.

Advanced Material Science Applications of 2 Boc Aminomethyl Phenylacetic Acid

Intermediate for Production of Organic Compounds in Materials Science

In the field of materials science, 2-(Boc-aminomethyl)phenylacetic acid serves as a valuable intermediate for the synthesis of functional organic compounds. The strategic placement of the aminomethyl and acetic acid moieties on the phenyl ring allows for the construction of molecules with specific spatial arrangements and functionalities. The Boc protecting group is crucial in this context, as it enables chemists to control the reaction sequence and avoid unwanted side reactions involving the amino group. nbinno.comchemistrysteps.com

One area of application is in the synthesis of foldamers, which are oligomers that adopt well-defined secondary structures. The backbone of 2-(aminomethyl)phenylacetic acid, after deprotection, can be incorporated into peptide-like chains. The conformational preferences of the phenyl ring can influence the folding of the oligomer into specific helical or sheet-like structures. These synthetic molecules are of interest for their potential to mimic the structure and function of biological macromolecules.

The compound can also be used as a precursor for the synthesis of molecular building blocks for supramolecular chemistry. nih.govsemanticscholar.org The carboxylic acid and the deprotected amine can serve as sites for hydrogen bonding or for the attachment of other recognition units. These building blocks can then self-assemble into larger, ordered structures such as molecular capsules, cages, or liquid crystals. The properties of these supramolecular assemblies are dictated by the structure and functionality of the constituent molecules.

Development of Novel Polymeric Materials

While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers for the synthesis of novel polymeric materials. The bifunctional nature of the molecule, with its carboxylic acid and protected amine, allows for its incorporation into polymer chains through various polymerization techniques.

For instance, the carboxylic acid group can be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. After polymerization, the Boc group can be removed to expose the primary amine, which can then be used for further functionalization of the polymer. This post-polymerization modification allows for the introduction of a wide range of chemical groups, enabling the tuning of the polymer's properties for specific applications.

These functionalized polymers could find use in areas such as drug delivery, where the pendant amino groups could be used to attach drug molecules, or in sensor applications, where they could be modified with chromophores or other sensing moieties. The rigid phenylacetic acid backbone would be expected to impart thermal stability and mechanical strength to the resulting polymers.

Applications in Fine Chemicals and Agrochemicals Industries

In the fine chemicals industry, this compound is utilized as a versatile starting material for the synthesis of complex organic molecules. nbinno.com Its utility stems from the presence of multiple reactive sites that can be addressed selectively. The Boc-protected amine allows for modifications at other parts of the molecule without interference from the highly reactive amino group. chemistrysteps.com This is particularly important in multi-step syntheses where control over reactivity is paramount. nbinno.com

In the context of agrochemicals, phenylacetic acid and its derivatives are known to exhibit biological activity, including acting as plant auxins. nih.gov The structural motif of 2-(aminomethyl)phenylacetic acid, obtained after deprotection of the title compound, can be found in molecules designed to interact with biological systems. The synthesis of new agrochemical candidates often involves the preparation of a library of related compounds to screen for desired biological activity. The use of building blocks like this compound can facilitate the rapid synthesis of such libraries.

The development of controlled-release formulations for pesticides is another area where functionalized polymers derived from such intermediates could be applied. journalagent.com By incorporating the agrochemical into a polymer backbone, its release into the environment can be slowed, leading to a longer duration of action and reduced environmental impact. journalagent.com

Analytical and Characterization Techniques in Research on 2 Boc Aminomethyl Phenylacetic Acid

Spectroscopic Characterization of 2-(Boc-aminomethyl)phenylacetic Acid and its Derivatives

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.1-7.4 ppm. The methylene (B1212753) protons of the aminomethyl group (-CH₂-NH) and the acetic acid moiety (Ar-CH₂-COOH) are expected to show distinct signals. The nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group give a characteristic sharp singlet at approximately δ 1.4 ppm. The acidic proton of the carboxylic acid group is often broad and may appear over a wide chemical shift range, or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the Boc group (around δ 156 ppm) and the carboxylic acid (around δ 173 ppm). The aromatic carbons typically resonate in the δ 125-140 ppm region. The carbons of the tert-butyl group and the methylene groups also show characteristic signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.10 - 7.40 (m, 4H) | 127.0 - 132.0 |

| Ar-C H₂-COOH | 3.65 (s, 2H) | ~40.0 |

| -C H₂-NHBoc | 4.30 (d, 2H) | ~45.0 |

| -NH- | ~5.0 (broad s, 1H) | - |

| -COOH | >10.0 (broad s, 1H) | ~173.0 |

| C(C H₃)₃ | 1.45 (s, 9H) | ~28.0 |

| -O-C (CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~156.0 |

Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary depending on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid carbonyl group usually appears as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the Boc protecting group is also prominent, typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The N-H stretching of the Boc-protected amine is observed in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are seen around 3000 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Boc Group | C=O Stretch | 1680 - 1700 |

| Amine (Boc-protected) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | ~3030 |

| Aliphatic Groups | C-H Stretch | 2850 - 2980 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

Mass Spectrometry (LCMS)

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. With a molecular formula of C₁₄H₁₉NO₄, the compound has a calculated molecular weight of approximately 265.31 g/mol . In mass spectrometry, the molecule can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Under typical electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ with an m/z of approximately 266.3 would be observed in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 264.3 is expected. A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to characteristic fragment ions that can be used to confirm the structure.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers of this compound typically report purities of ≥99% as determined by HPLC. niscpr.res.innih.gov

A common approach for the analysis of this compound and its analogs is reversed-phase HPLC. researchgate.netreddit.com In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the phenyl group absorbs, such as 254 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Elemental Analysis and Thermal Stability Studies

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. For this compound with the molecular formula C₁₄H₁₉NO₄, the theoretical elemental composition is approximately:

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 63.38% |

| Hydrogen | H | 1.01 | 19 | 19.19 | 7.24% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.28% |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.11% |

Experimental values from elemental analysis should closely match these theoretical percentages to confirm the empirical and molecular formula of a synthesized batch.

Thermal Stability Studies: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to investigate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. For Boc-protected amino acids, thermal deprotection is a known reaction, and TGA can provide insights into the temperature at which the Boc group is lost. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events. The melting point of this compound is reported to be in the range of 112-118 °C. niscpr.res.in

Future Directions and Emerging Research Areas for 2 Boc Aminomethyl Phenylacetic Acid

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of peptides and other complex molecules, where 2-(Boc-aminomethyl)phenylacetic acid serves as a crucial component, is undergoing a significant transformation through the adoption of flow chemistry and automation. researchgate.netchimia.ch These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis, making them ideal for the production of pharmaceutical intermediates. mdpi.com

The integration of this compound into automated solid-phase peptide synthesis (SPPS) systems is a promising area of development. nih.govvapourtec.com Automated fast-flow peptide synthesis (AFPS) instrumentation can significantly reduce the time required for each amino acid incorporation cycle. amidetech.com This rapid synthesis methodology would benefit from the inclusion of specialized building blocks like this compound to create novel peptide structures with tailored properties.

Future research will likely focus on optimizing the conditions for the use of this compound and its derivatives in continuous-flow reactors. This includes exploring its solubility and reactivity in various green solvents suitable for flow chemistry. researchgate.net The development of machine-assisted synthesis protocols will enable the on-demand production of peptides and other molecules incorporating this building block, accelerating the discovery and development of new therapeutic agents. researchgate.netmit.edu

Table 1: Comparison of Traditional Batch Synthesis vs. Automated Flow Synthesis for Peptide Production

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days per peptide | Minutes to hours per peptide |

| Process Control | Manual, less precise | Automated, highly precise |

| Scalability | Challenging to scale up | More readily scalable |

| Reagent Consumption | Often requires large excesses | Optimized for minimal excess |

| Safety | Handling of large volumes of hazardous reagents | Improved safety with enclosed systems |

| Reproducibility | Operator-dependent | High reproducibility |

Exploration of Novel Pharmacological Targets

While this compound is a known intermediate in the synthesis of compounds targeting neurological disorders, its structural motifs hold potential for the development of ligands for a wider range of pharmacological targets. chemimpex.com The phenylacetic acid scaffold is present in numerous bioactive molecules, and the aminomethyl side chain provides a key point for diversification.

One emerging area of interest is the development of novel therapeutics for neurodegenerative diseases. mdpi.com By modifying the core structure of this compound, researchers can create libraries of new compounds to screen against targets implicated in conditions such as Alzheimer's and Parkinson's disease. mdpi.com For instance, derivatives could be designed to interact with enzymes like acetylcholinesterase or to modulate protein aggregation pathways. mdpi.com

Furthermore, the exploration of para-aminobenzoic acid (PABA) analogs has revealed a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com This suggests that derivatives of this compound could be investigated for similar applications. The versatility of its structure allows for the synthesis of a diverse range of analogs with the potential to interact with novel biological targets.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. advancedchemtech.com For a widely used building block like this compound, the adoption of green chemistry principles is a critical future direction. This involves the use of greener solvents, the development of catalyst-free reactions, and the exploration of biocatalytic methods.

A key area of research is the replacement of hazardous solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), with more sustainable alternatives. researchgate.netresearchoutreach.orgnih.gov Studies have shown that solvents like propylene (B89431) carbonate can be effective replacements in both solution- and solid-phase peptide synthesis. researchgate.net The compatibility of this compound with these greener solvent systems will be an important area of investigation.

The enzymatic synthesis of related compounds like phenylacetic acid from renewable feedstocks points towards the potential for biocatalytic routes to produce this compound and its precursors. nih.govmdpi.com Future research may focus on identifying or engineering enzymes that can perform key steps in its synthesis, leading to a more sustainable production pathway. biorxiv.org

Table 2: Green Chemistry Approaches in the Synthesis and Use of Boc-Protected Amino Acids

| Green Chemistry Principle | Application in Synthesis/Use | Potential Benefits |

| Use of Greener Solvents | Replacing DMF and DCM with alternatives like propylene carbonate or 2-MeTHF. researchoutreach.orgresearchgate.net | Reduced toxicity and environmental impact. |

| Catalyst-Free Reactions | Water-mediated deprotection of the Boc group. semanticscholar.orgresearchgate.net | Avoids the use of harsh and corrosive acids. |

| Renewable Feedstocks | Biocatalytic synthesis of precursors from renewable sources. nih.gov | Reduced reliance on petrochemicals. |

| Atom Economy | Convergent synthesis strategies to minimize waste. advancedchemtech.com | Higher efficiency and less waste generation. |

Advanced Applications in Chemical Biology

The unique structural features of this compound make it a valuable tool for advanced applications in chemical biology. Its ability to be incorporated into peptides and other molecules allows for the creation of chemical probes to study complex biological processes. nih.govnih.gov

One area of growing interest is the development of molecular probes for target identification and validation. nih.gov By attaching a reporter group, such as a fluorescent dye or a photo-affinity label, to a derivative of this compound, researchers can create tools to visualize and identify the cellular targets of bioactive molecules. nih.gov

Bioconjugation is another key application where this compound can play a significant role. The aminomethyl group, once deprotected, provides a handle for attaching the molecule to proteins, antibodies, or other biomolecules. researchgate.net This can be used to develop antibody-drug conjugates (ADCs) for targeted cancer therapy or to create novel diagnostic agents.

Furthermore, the incorporation of this compound into peptides can be used to study protein-protein interactions and to design peptidomimetics with enhanced stability and therapeutic potential. Its rigid phenylacetic acid backbone can be used to constrain the conformation of a peptide, leading to improved binding affinity and selectivity for its target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Boc-aminomethyl)phenylacetic acid in peptide coupling applications?

- Methodology :

- Step 1 : React 2-aminomethylphenylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, using triethylamine as a base. Maintain a 1:1.2 molar ratio of amine to Boc anhydride at 0–25°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.5). Quench with aqueous HCl, extract with ethyl acetate, and dry over MgSO₄.

- Alternative : Solid-phase synthesis can be employed for iterative coupling, though solution-phase is preferred for small-scale purity control .

- Key Considerations : Boc protection prevents undesired side reactions during peptide elongation. Optimize pH (6–8) to avoid premature deprotection.

Q. How can researchers purify this compound to >95% purity for downstream applications?

- Chromatographic Methods :

- HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; retention time ~8–10 minutes .

- Flash Chromatography : Silica gel (230–400 mesh), eluting with ethyl acetate/hexane (3:7) to isolate the Boc-protected product.

Q. What analytical techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet) and phenylacetic acid protons (δ 3.6–3.8 ppm, multiplet). Confirm integration ratios match theoretical values .

- LC-MS : Use ESI+ mode; expected [M+H]⁺ = 294.2. Monitor for byproducts (e.g., de-Boc intermediates, m/z 194.1) .

- FT-IR : Confirm Boc carbonyl stretch (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence Boc deprotection kinetics in this compound?

- Mechanistic Study :

- Deprotect with TFA in DCM (1:4 v/v) at 25°C. Sample aliquots at intervals (0–60 min) and neutralize with NaHCO₃. Analyze residual Boc via HPLC.

- Findings : First-order kinetics with t₁/₂ ~15 min. Competing hydrolysis occurs at >40°C, reducing yield .

- Alternative Reagents : HCl/dioxane (4 M) achieves slower deprotection (t₁/₂ ~2 hours), suitable for acid-sensitive substrates .

Q. How can LC-MS parameters be optimized to detect trace byproducts in synthesized this compound?

- Method Optimization :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Gradient : 5–95% acetonitrile in 10 minutes, 0.1% formic acid.

- Detection : ESI+ with MRM transitions (294.2→194.1 for target; 178.1→132.0 for phenylacetic acid byproduct).

- Data Interpretation : Use peak area ratios to quantify impurities (<0.5% acceptable for pharmaceutical intermediates) .

Q. What strategies resolve discrepancies in ¹H NMR spectra caused by rotameric equilibria in Boc-protected intermediates?

- Experimental Solutions :

- Variable-Temperature NMR : Heat sample to 60°C in DMSO-d₆ to coalesce split signals (e.g., δ 4.2–4.5 ppm for -CH₂- groups).

- Deuteration : Ensure complete solvent exchange; residual protons in CDCl₃ can distort integration .

- Computational Modeling : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G**) to confirm conformational states .

Q. How does this compound function as a building block in prodrug design?

- Case Study :

- NSAID Prodrugs : Couple the carboxylic acid to drug alcohols (e.g., aceclofenac) via ester linkages. Hydrolysis in vivo releases the active drug .

- Targeted Delivery : Conjugate with tumor-specific peptides via amide bonds, leveraging the Boc group for selective deprotection in acidic microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。